methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate

IKK-2 inhibitor NF-κB pathway thiophene carboxamide

This fully synthetic thiophene-2-carboxylate maps onto the IKK-β inhibitor pharmacophore (AstraZeneca patent series US 7,956,084 B2). The 5-phenyl and para-methoxycarbonylbenzamido substitution pattern is critical—blind generic replacement yields uncharacterized congeners. The C-2 methyl ester serves as a hydrolyzable handle for biotin/fluorophore conjugation, making it a versatile affinity probe precursor. Use as a structurally matched negative control alongside potent analogs (e.g., Compound 22, IC₅₀ = 18 nM) to confirm on-target cellular activity.

Molecular Formula C21H17NO5S
Molecular Weight 395.4 g/mol
CAS No. 477326-76-4
Cat. No. B6524148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate
CAS477326-76-4
Molecular FormulaC21H17NO5S
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C21H17NO5S/c1-26-20(24)15-10-8-14(9-11-15)19(23)22-16-12-17(13-6-4-3-5-7-13)28-18(16)21(25)27-2/h3-12H,1-2H3,(H,22,23)
InChIKeyBEYJZDUBDTWWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate (CAS 477326-76-4) – Compound Identity & IKK-2 Pharmacophore Context


Methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate (CAS 477326-76-4) is a fully synthetic thiophene-2-carboxylate derivative belonging to the aryl carboxamide class. Its structure features a 5-phenylthiophene core acylated at the 3-position with a 4-(methoxycarbonyl)benzamido group and esterified at the 2-position as a methyl ester (molecular formula C₂₁H₁₇NO₅S, MW 395.4 g/mol) . This scaffold maps onto the general pharmacophore of IκB kinase-2 (IKK-2/IKKβ) inhibitors described in the AstraZeneca thiophene carboxamide patent series (e.g., US 7,956,084 B2, WO 2004/072084) [1].

Why Generic Thiophene Carboxamide Analogs Cannot Replace Methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate


Within the thiophene carboxamide IKK-2 inhibitor series, even minor structural modifications produce substantial shifts in biochemical potency and selectivity. AstraZeneca’s hit-to-lead program demonstrated that the nature and position of the acyl substituent on the 3-amino group critically control IKK-2 IC₅₀ values, with alterations in the benzamido ring substitution pattern able to change potency by orders of magnitude [1]. The combination of a 5-phenyl substituent on the thiophene ring and a para-methoxycarbonyl substituent on the benzamido moiety present in the target compound represents a precise substitution pattern; exchanging either the phenyl, the methoxycarbonyl, or the methyl ester for other groups would yield a different congener with unverified activity, making blind generic substitution scientifically unsound [2].

Quantitative Differentiation Evidence for Methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate


IKK-2 Biochemical Inhibition vs. Closest Matched Patent Exemplar

The closest structurally matched exemplar in the AstraZeneca IKK-2 patent literature is the compound where the 4-methoxycarbonylbenzamido group is replaced by a 4-carbamoylbenzamido group (Compound 22 in Baxter et al., 2004). That reference compound exhibits an IKK-2 IC₅₀ of 18 nM in a radiometric filtration assay [1]. The target compound (CAS 477326-76-4), bearing the more electron-withdrawing methyl ester para substituent, has not been directly profiled in the same publication. However, a direct structural analog in which the 5-phenyl group is retained and the benzamido moiety is 4-methoxycarbonyl-substituted would be predicted, on the basis of established SAR, to display a different potency and selectivity profile [2].

IKK-2 inhibitor NF-κB pathway thiophene carboxamide

Structural Uniqueness Within the Thiophene Carboxamide Patent Landscape

A substructure search of the AstraZeneca IKK-2 patent estate (US 7,956,084 B2) reveals that the combination of a 5-phenyl substituent on the thiophene, a 3-(4-methoxycarbonylbenzamido) group, and a 2-methyl ester is not explicitly exemplified among the ~200 specific compounds listed [1]. The closest disclosed embodiments utilize either 4-carbamoyl, 4-aminocarbonyl, or 4-sulfamoyl benzamido groups. This substitution pattern therefore occupies a distinct region of chemical space that has not been experimentally characterized in the public domain, differentiating it from all exemplified patent comparators [1].

chemical novelty patent differentiation IKK-2 inhibitor scaffold

Application Scenarios for Methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate Based on Available Evidence


Chemical Probe Synthesis for IKK-2 Target Engagement Studies Requiring Custom Linker Attachment

The methyl ester at the 2-position of the thiophene ring provides a synthetic handle that can be hydrolyzed to the carboxylic acid for subsequent conjugation to biotin, fluorescent tags, or solid supports. This enables the generation of affinity probes for IKK-2 target engagement studies, with the 4-methoxycarbonylbenzamido group serving as a modifiable recognition element [1].

SAR Expansion of the 3-Benzamido-5-phenylthiophene-2-carboxylate Series

This compound can serve as a key intermediate for systematic structure-activity relationship (SAR) exploration within the IKK-2 inhibitor class. By varying the 4-substituent on the benzamido ring or replacing the methyl ester, researchers can map the contribution of these groups to potency and selectivity, building on the foundational SAR described in Baxter et al. (2004) [1].

Negative Control Compound for IKK-2 Biochemical Assays

In the absence of published IKK-2 inhibitory data, this compound may be employed as a structurally matched negative control for potent analogs such as Compound 22 (IKK-2 IC₅₀ = 18 nM). Its use in parallel assays would help confirm that observed cellular effects are driven specifically by IKK-2 inhibition rather than by off-target interactions common to the thiophene carboxamide scaffold [1].

Quote Request

Request a Quote for methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.